Benzeneacetic acid, methoxymethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, methoxymethyl ester, also known as methyl (3-methoxyphenyl)acetate, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and an ester functional group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneacetic acid, methoxymethyl ester, can be synthesized through the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound, often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions: Benzeneacetic acid, methoxymethyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzeneacetic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Hydrolysis: Benzeneacetic acid and methanol.
Reduction: Benzeneacetic alcohol.
Substitution: Various substituted benzeneacetic acid derivatives.
Scientific Research Applications
Benzeneacetic acid, methoxymethyl ester, finds applications in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzeneacetic acid, methoxymethyl ester, primarily involves its hydrolysis to benzeneacetic acid and methanol. The ester bond is cleaved by the action of water, catalyzed by either an acid or base. The resulting benzeneacetic acid can further participate in various biochemical pathways, depending on the biological context .
Comparison with Similar Compounds
Benzeneacetic acid, 4-methoxy-, methyl ester: Similar structure but with the methoxy group at the para position.
Benzeneacetic acid, 2-methoxy-, methyl ester: Methoxy group at the ortho position.
Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester: Contains an additional hydroxy group.
Uniqueness: Benzeneacetic acid, methoxymethyl ester, is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy group affects the compound’s electronic properties and its behavior in chemical reactions, making it distinct from its isomers .
Properties
CAS No. |
64846-50-0 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methoxymethyl 2-phenylacetate |
InChI |
InChI=1S/C10H12O3/c1-12-8-13-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
LPSAMRCQIYFGGP-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.